Cas no 1707566-99-1 (methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate)

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused triazolopyrazine core with a carboxylate ester functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in medicinal chemistry and agrochemical research. Its rigid bicyclic framework offers stability and facilitates further derivatization, making it valuable for constructing pharmacologically active molecules. The methyl ester group enhances solubility and reactivity, enabling efficient coupling reactions. The compound's well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for researchers seeking to develop novel heterocyclic scaffolds. Its utility is further underscored by its role in the synthesis of biologically relevant compounds.
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate structure
1707566-99-1 structure
商品名:methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
CAS番号:1707566-99-1
MF:C7H6N4O2
メガワット:178.14814043045
CID:5295618

methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid methyl ester
    • methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
    • インチ: 1S/C7H6N4O2/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6/h2-4H,1H3
    • InChIKey: QXSRUGFVVJLBND-UHFFFAOYSA-N
    • ほほえんだ: C12=NN=C(C(OC)=O)N1C=CN=C2

methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-5G
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
5g
¥ 19,206.00 2023-04-14
Ambeed
A543691-1g
Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 97%
1g
$884.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-100mg
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
100mg
¥1603.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-5.0g
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
5.0g
¥19192.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-100MG
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
100MG
¥ 1,603.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-1G
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
1g
¥ 6,402.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-5g
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
5g
¥19192.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-100.0mg
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
100.0mg
¥1603.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-250.0mg
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
250.0mg
¥2559.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100923-500.0mg
methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
1707566-99-1 95%
500.0mg
¥4266.0000 2024-07-24

methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate 関連文献

methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylateに関する追加情報

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS No. 1707566-99-1): A Comprehensive Overview

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate, a compound with the chemical identifier CAS No. 1707566-99-1, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of triazolopyrazine derivatives, which are known for their diverse applications in medicinal chemistry. The structural framework of this molecule consists of a fused triazole and pyrazine ring system, which is a hallmark of many bioactive scaffolds. The presence of a carboxylate group at the 3-position and a methyl ester moiety at the 5-position further enhances its chemical diversity and reactivity.

The synthesis of methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The key steps include cyclization reactions to form the triazolopyrazine core, followed by functional group transformations to introduce the carboxylate and methyl ester groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methodologies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.

Recent research has highlighted the potential of [1,2,4]triazolopyrazine derivatives as scaffolds for developing novel therapeutic agents. Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been investigated for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer applications. Studies have demonstrated that this compound exhibits inhibitory activity against various enzymes and receptors involved in inflammatory pathways. The carboxylate group plays a crucial role in modulating these interactions by serving as a hydrogen bond acceptor or participating in ionic interactions with target proteins.

In addition to its anti-inflammatory potential, methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has shown promise in oncology research. Preclinical studies have indicated that it can disrupt key signaling pathways involved in cancer cell proliferation and survival. The triazolopyrazine core is particularly interesting because it can be modified to enhance binding affinity and selectivity for specific targets. For instance, structural analogs with optimized substituents have been found to exhibit higher potency against certain cancer cell lines while maintaining good tolerability.

The pharmacokinetic profile of methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is another area of active investigation. Researchers are exploring how modifications to the molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The carboxylate group and methyl ester moiety can be tailored to improve solubility and bioavailability, which are critical factors for drug efficacy. Computational modeling techniques have been employed to predict how different structural modifications will affect these properties.

One of the most exciting aspects of this compound is its versatility as a building block for drug discovery programs. By systematically varying substituents on the triazolopyrazine core and exploring different functional groups at the carboxylate and methyl ester positions, chemists can generate libraries of compounds with diverse biological activities. This approach has led to several promising candidates that are currently undergoing further preclinical evaluation.

The development of novel synthetic routes for methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has also been a focus of recent research efforts. Efficient synthetic methodologies not only reduce production costs but also enable rapid access to a wide range of analogs for screening purposes. Continuous flow chemistry has emerged as a particularly useful technique for this purpose due to its scalability and reproducibility. These advancements are crucial for accelerating the discovery process in medicinal chemistry.

The role of computational chemistry in understanding the behavior of methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate cannot be overstated. Molecular modeling studies have provided valuable insights into how this compound interacts with biological targets at the atomic level. These insights are used to guide rational drug design efforts by predicting how changes in structure will affect binding affinity and selectivity. Additionally, computational techniques such as molecular dynamics simulations have helped researchers understand how the compound behaves within biological systems over time.

Future directions in research on methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate include exploring its potential as an adjuvant therapy in combination with existing treatments for cancer and inflammatory diseases. Combination therapies often yield better outcomes than single-agent treatments by targeting multiple pathways or mechanisms simultaneously. Preclinical studies are underway to evaluate whether this compound can synergize with other therapeutic agents to improve patient responses.

The environmental impact of synthesizing and using methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is also an important consideration in modern drug development practices。Green chemistry principles are being increasingly adopted to minimize waste generation、reduce energy consumption,and use sustainable raw materials。These efforts align with broader initiatives aimed at making pharmaceutical manufacturing more environmentally friendly while maintaining high standards of quality control。

In conclusion,methyl [1,2,4-triazolo[4,3-a}pyrazine-3-carboxylate represents an exciting area of research with significant potential for developing novel therapeutic agents。Its unique structural features、pharmacological properties,and synthetic versatility make it a valuable scaffold for drug discovery programs。Ongoing studies continue to uncover new applications for this compound,both as a standalone therapeutic agent and as part of combination therapies。With further advancements in synthetic methodologies、computational chemistry,and green chemistry practices,the future looks promising for this promising chemical entity。

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1707566-99-1)methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
A1071124
清らかである:99%
はかる:1g
価格 ($):796.0